Phenytoin-15n2,13c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
255.25 g/mol |
IUPAC Name |
5,5-diphenyl-(213C,1,3-15N2)1,3-diazolidine-2,4-dione |
InChI |
InChI=1S/C15H12N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,16,17,18,19)/i14+1,16+1,17+1 |
InChI Key |
CXOFVDLJLONNDW-JDOJCZCPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2(C(=O)[15NH][13C](=O)[15NH]2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
What is Phenytoin-15n2,13c and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Phenytoin-15n2,13c, a stable isotope-labeled derivative of the widely used anti-epileptic drug, Phenytoin. This guide will delve into its core properties, primary applications in research, and detailed experimental protocols, with a focus on its role as an internal standard in bioanalytical studies.
Core Concepts: Understanding this compound
This compound is a synthetic variant of Phenytoin where two nitrogen atoms are replaced with the stable isotope Nitrogen-15 (¹⁵N) and one carbon atom is replaced with Carbon-13 (¹³C).[1] This isotopic labeling results in a molecule with a higher molecular weight than the endogenous Phenytoin, while maintaining nearly identical chemical and physical properties. This key characteristic makes it an ideal internal standard for quantitative analysis using mass spectrometry.
The primary use of this compound in research is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Phenytoin in biological matrices such as plasma and serum.[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry as they co-elute with the analyte and experience similar matrix effects and ionization suppression, leading to more accurate and precise measurements.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for Phenytoin and its isotopically labeled counterpart, this compound.
| Property | Phenytoin | This compound |
| Molecular Formula | C₁₅H₁₂N₂O₂[3][4] | ¹³CC₁₄H₁₂¹⁵N₂O₂ |
| Molecular Weight | 252.27 g/mol [3][4] | Approximately 255.25 g/mol [5][6] |
| CAS Number | 57-41-0[3] | 78213-26-0 |
| Melting Point | 293-295 °C[7] | Not explicitly available, but expected to be very similar to Phenytoin. |
| Appearance | Fine white or almost white crystalline powder.[4] | Not explicitly available, but expected to be a solid. |
Experimental Protocols: Bioanalytical Quantification of Phenytoin
The use of this compound as an internal standard is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies of Phenytoin.[1] Below are detailed methodologies for a typical LC-MS/MS based bioanalytical assay.
Sample Preparation
The goal of sample preparation is to extract Phenytoin and the internal standard from the biological matrix while removing interfering substances. Common techniques include:
-
Protein Precipitation (PPT):
-
To 50 µL of plasma/serum sample, add 100 µL of a solution of this compound in a protein precipitating solvent (e.g., acetonitrile or methanol).[8]
-
Vortex the mixture vigorously to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.[8]
-
-
Liquid-Liquid Extraction (LLE):
-
To 200 µL of plasma/serum sample, add a known amount of this compound internal standard solution.
-
Add an appropriate organic extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex the mixture to facilitate the transfer of the analyte and internal standard into the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the plasma/serum sample, spiked with this compound, onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analyte and internal standard with a strong organic solvent.
-
Evaporate the eluate and reconstitute in the mobile phase.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used for the separation of Phenytoin.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 2mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
-
Flow Rate: A flow rate of around 0.4-1 mL/min is common.
-
Injection Volume: Typically 5-10 µL.[8]
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is frequently used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Phenytoin: The precursor ion [M+H]⁺ at m/z 253.1 is fragmented to a product ion, often m/z 182.3.[9]
-
This compound: The precursor ion [M+H]⁺ at m/z 256.1 (or similar, depending on the exact labeling) is fragmented to a specific product ion. For example, a commonly used deuterated internal standard, Phenytoin-d10, has a transition of m/z 263.3 → 192.2.[9] For Phenytoin-13C,15N2, a transition of m/z 254.0 → 210.1 has been reported.[10]
-
Signaling Pathways and Mechanism of Action of Phenytoin
The primary mechanism of action of Phenytoin is the blockade of voltage-gated sodium channels in neurons.[11] By binding to the channel in its inactive state, Phenytoin slows the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, which is a hallmark of seizures.[11]
While the principal action is on sodium channels, research has shown that Phenytoin can also have secondary effects on other ion channels and neurotransmitter systems.[11]
-
Calcium Channels: Phenytoin has been shown to inhibit voltage-gated calcium channels, which may contribute to its anticonvulsant effects.[12][13][14][15] This inhibition can reduce the influx of calcium into neurons, thereby decreasing neurotransmitter release.
-
Neurotransmitter Modulation: Some studies suggest that Phenytoin may influence the uptake and release of neurotransmitters. For instance, it has been shown to inhibit the uptake of norepinephrine and facilitate the uptake of the inhibitory neurotransmitter GABA.[16]
Visualizations
Experimental Workflow for Phenytoin Quantification
Caption: Workflow for the quantification of Phenytoin in biological samples.
Simplified Signaling Pathway of Phenytoin's Action
Caption: Phenytoin's primary and secondary mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin [webbook.nist.gov]
- 4. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Phenytoin Price from Supplier Brand Shanghai MedBio Inc on Chemsrc.com [chemsrc.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 12. Mechanisms of calcium channel block by phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenytoin interacts with calcium channels in brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of phenytoin, carbamazepine, and gabapentin on calcium channels in hippocampal granule cells from patients with temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phenytoin: effects on calcium flux and cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of action of anticonvulsants. Role of the differential effects on the active uptake of putative neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenytoin-15n2,13c chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Phenytoin-15N2,13C, an isotopically labeled version of the widely used anticonvulsant drug, Phenytoin. Stable isotope-labeled compounds like this compound are crucial tools in drug development, particularly for use as internal standards in quantitative bioanalytical assays, such as therapeutic drug monitoring (TDM) and pharmacokinetic studies.[1]
Core Chemical Identity and Properties
This compound is the heavy-isotope labeled form of Phenytoin (5,5-Diphenylhydantoin), containing two nitrogen-15 (¹⁵N) atoms and one carbon-13 (¹³C) atom within the hydantoin ring structure.[1][2] This labeling results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification, without significantly altering its chemical and physical properties.
Below is the chemical structure of this compound, indicating the positions of the isotopic labels.
Caption: Chemical structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its unlabeled counterpart for comparison.
Table 1: Chemical Identifiers and Molecular Weights
| Property | This compound | Phenytoin (Unlabeled) |
| Molecular Formula | C₁₄¹³CH₁₂¹⁵N₂O₂ | C₁₅H₁₂N₂O₂[3][4] |
| Molecular Weight | 255.25 g/mol [2] | 252.27 g/mol [3][4] |
| CAS Number | 78213-26-0[1] | 57-41-0[3] |
| IUPAC Name | 5,5-diphenyl-1,3-¹⁵N₂-2-¹³C-imidazolidine-2,4-dione | 5,5-diphenylimidazolidine-2,4-dione[3] |
Table 2: Physical and Chemical Properties (Unlabeled Phenytoin) Note: These properties are for the unlabeled compound but are expected to be nearly identical for the isotopically labeled version.
| Property | Value | Source |
| Melting Point | 286 °C | [5] |
| Water Solubility | 0.032 g/L at 22 °C | [5] |
| log Kₒw (Octanol-Water Partition Coefficient) | 2.47 | [5] |
| pKa | 8.33 | [5] |
| Appearance | Fine white or almost white crystalline powder.[3] | [3] |
Mechanism of Action
Phenytoin's primary mechanism of action as an antiepileptic drug is the modulation of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[6] In conditions like epilepsy, neurons can fire at abnormally high frequencies, leading to seizures. Phenytoin stabilizes these neurons and prevents the propagation of seizure activity.[7]
The key steps in its mechanism are:
-
State-Dependent Blockade : Phenytoin exhibits use-dependent (or state-dependent) blockade, meaning it preferentially binds to VGSCs that are frequently active.[7]
-
Stabilization of the Inactive State : It selectively binds to the VGSCs in their inactive state, prolonging this state and delaying the channel's recovery to the resting state.[8][7][9]
-
Inhibition of High-Frequency Firing : By stabilizing the inactive state, Phenytoin prolongs the refractory period during which a neuron cannot generate another action potential.[8] This action effectively dampens the sustained, high-frequency repetitive firing of neurons that underlies seizure activity.[7]
While its primary target is the VGSC, Phenytoin has also been noted to have minor effects on other ion channels, such as calcium channels, and may influence certain neurotransmitters, though these are considered secondary to its main anticonvulsant effect.[8] The α subunits of the sodium channels in the brain, encoded by genes like SCN1A, SCN2A, and SCN3A, are the principal targets.[10]
Caption: Phenytoin's mechanism of action on voltage-gated sodium channels.
Experimental Protocols
This compound is primarily used as an internal standard for the accurate quantification of Phenytoin in biological matrices. Below are detailed protocols for common analytical techniques.
Protocol 1: Quantification by Isotope Dilution LC-MS/MS
This method is the gold standard for therapeutic drug monitoring of Phenytoin, leveraging a stable isotope-labeled internal standard for high precision and accuracy.[11][12]
1. Sample Preparation (Free Phenytoin in Serum/Plasma):
- a. Ultrafiltration: Transfer 500 µL of patient serum or plasma into a commercially available ultrafiltration device (e.g., with a molecular weight cut-off of 30 kDa).
- b. Centrifugation: Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 30 minutes at 25 °C) to separate the protein-free ultrafiltrate.[12]
- c. Protein Precipitation: To 100 µL of the ultrafiltrate, add 200 µL of a protein precipitation solution. This solution should be acetonitrile containing the internal standard, this compound, at a known concentration (e.g., 500 ng/mL).[12]
- d. Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 16,000 x g for 5 minutes) to pellet the precipitated proteins.
- e. Transfer: Carefully transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
- a. Liquid Chromatography (LC):
- Column: C8 or C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate Phenytoin from matrix components (e.g., 5% B to 95% B over 3 minutes).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 µL.
- b. Tandem Mass Spectrometry (MS/MS):
- Ionization: Electrospray Ionization (ESI), positive or negative mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).[12]
- MRM Transitions (example):
- Phenytoin (Analyte): Q1: 253.1 -> Q3: 182.1
- This compound (IS): Q1: 256.1 -> Q3: 185.1
- Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both analyte and internal standard.
3. Quantification:
a. Generate a calibration curve by preparing standards of unlabeled Phenytoin at various concentrations in a blank matrix (e.g., drug-free serum).
b. Spike each calibrator and quality control (QC) sample with the same fixed concentration of this compound internal standard.
c. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
d. Determine the concentration of unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Caption: Experimental workflow for quantification by isotope dilution LC-MS/MS.
Protocol 2: Analysis by Quantitative NMR (qNMR)
While less sensitive than LC-MS/MS, qNMR is a powerful primary method that can be used for purity assessment and quantification without needing a specific reference standard for the analyte itself.[13]
1. Sample Preparation:
- a. Accurately weigh approximately 20-60 mg of the this compound sample and a suitable internal standard (e.g., picric acid) into a vial.[13] The internal standard must have signals that do not overlap with the analyte.
- b. Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent, such as DMSO-d₆, which is effective for dissolving Phenytoin.[13]
- c. Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- a. Spectrometer: A benchtop (e.g., 60 MHz) or high-field NMR spectrometer can be used.[13]
- b. Experiment: Acquire a quantitative ¹H NMR spectrum.
- c. Acquisition Parameters (Example for ensuring quantitation):
- Pulse Angle: 90°
- Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being quantified (e.g., 30 seconds) to ensure full relaxation.
- Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or 32 scans).
- Temperature: Maintain a constant temperature (e.g., 32 °C).[13]
3. Data Processing and Analysis:
- a. Apply a line broadening factor (e.g., 0.5 Hz) to the Free Induction Decay (FID) before Fourier transformation.[13]
- b. Carefully phase the spectrum and perform baseline correction.
- c. Integrate a well-resolved, non-overlapping signal from Phenytoin (e.g., the aromatic protons) and a known signal from the internal standard.
- d. Calculate the concentration or purity of Phenytoin using the following formula:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Phenytoin | C15H12N2O2 | CID 1775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phenytoin [webbook.nist.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. phenytoin | CAS#:57-41-0 | Chemsrc [chemsrc.com]
- 7. pharmacyfreak.com [pharmacyfreak.com]
- 8. What is the mechanism of Phenytoin? [synapse.patsnap.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) | Springer Nature Experiments [experiments.springernature.com]
- 13. Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Characterization of Phenytoin-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis and characterization of the isotopically labeled compound, Phenytoin-15N2,13C. This stable isotope-labeled analog of the widely used anticonvulsant drug, Phenytoin, serves as an invaluable internal standard for quantitative bioanalytical studies, enabling precise and accurate pharmacokinetic and metabolic profiling. This document outlines a detailed synthetic protocol, methods for characterization, and relevant biological pathway information.
Synthesis of this compound
The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in the condensation of isotopically labeled precursors: [carbonyl-13C]-Benzil and [15N2]-Urea. The overall synthetic scheme is presented below.
Synthetic Scheme
The synthesis is a modification of the classical Biltz synthesis of hydantoins.
Commercial Suppliers of Phenytoin-15N2,13C: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is crucial for achieving accurate and reliable quantitative results in bioanalytical studies. This guide provides an in-depth overview of the commercial suppliers of Phenytoin-15N2,13C, a key internal standard for mass spectrometry-based analysis of the antiepileptic drug phenytoin.
This document outlines the product specifications from known commercial suppliers, details experimental protocols for its use, and provides visualizations to aid in experimental design and supplier selection.
Commercial Availability and Product Specifications
This compound is available from a limited number of specialized chemical suppliers. The following table summarizes the product specifications from identified vendors. Researchers are advised to contact the suppliers directly for the most current pricing and availability information, as well as to request lot-specific certificates of analysis.
| Supplier | Catalog Number | CAS Number | Isotopic Purity | Chemical Purity | Format |
| MedChemExpress | HY-B0448S1 | 78213-26-0 | Not specified | Not specified | 120 μg in Methanol |
| Cambridge Isotope Laboratories | CNLM-3952 | 78213-26-0 | 13C: 99%, 15N2: 98%+ | 98% | Solid |
Experimental Protocols: Utilizing this compound in Research
This compound is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods for the quantification of phenytoin in biological matrices such as plasma, serum, and tissue homogenates. Its stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency, correcting for variations in sample preparation and instrument response.
General Protocol for Phenytoin Quantification in Plasma using LC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being used.
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typical.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Phenytoin: Q1: 253.1 -> Q3: 182.1
-
This compound: Q1: 256.1 -> Q3: 185.1
-
-
Instrument parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
-
3. Data Analysis:
-
Quantify the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled phenytoin spiked into a blank matrix.
-
Determine the concentration of phenytoin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental and Logical Workflows
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a pharmacokinetic study and a decision-making process for selecting a suitable supplier.
The Role of Phenytoin-15N2,13C as an Internal Standard in Quantitative Bioanalysis: A Technical Guide
This in-depth technical guide explores the mechanism of action and application of Phenytoin-15N2,13C as an internal standard in the quantitative analysis of the anti-epileptic drug phenytoin. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and expected performance data.
Introduction: The Imperative for Accurate Bioanalysis
Phenytoin is a widely prescribed anticonvulsant medication with a narrow therapeutic window, making precise quantification in biological matrices crucial for effective patient management and pharmacokinetic studies.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS) is paramount in LC-MS/MS to ensure the accuracy and precision of the results by correcting for variability during sample preparation and analysis.[6] this compound, a stable isotope-labeled analog of phenytoin, serves as an ideal internal standard for this purpose.
Mechanism of Action of this compound as an Internal Standard
The utility of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry. By introducing a known quantity of the SIL-IS into the biological sample at the earliest stage of processing, it experiences the same analytical variations as the endogenous analyte (phenytoin). These variations can include sample loss during extraction, matrix effects (ion suppression or enhancement), and fluctuations in instrument response.
Because this compound is chemically identical to phenytoin, it co-elutes during chromatography and exhibits the same ionization efficiency in the mass spectrometer's ion source. However, due to the incorporation of heavy isotopes (¹³C and ¹⁵N), it has a different mass-to-charge ratio (m/z) and is distinguishable from the unlabeled phenytoin by the mass spectrometer.
The concentration of the analyte is determined by the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio remains constant even if sample loss or signal suppression occurs, as both the analyte and the internal standard are affected proportionally. This ensures a highly accurate and precise quantification of phenytoin in the sample.
The use of ¹³C and ¹⁵N isotopes is particularly advantageous over deuterium (²H) labeling. Carbon and nitrogen labels are less likely to exhibit chromatographic separation from the analyte (isotope effect) that can sometimes be observed with deuterated standards, especially with the high-resolution chromatography systems used today.[7][8] This co-elution is critical for the effective compensation of matrix effects.[7]
Figure 1: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Phenytoin's Therapeutic Mechanism of Action
Phenytoin exerts its anti-epileptic effects by blocking voltage-gated sodium channels in neurons.[9] By stabilizing the inactive state of these channels, phenytoin slows their rate of recovery and reduces the ability of neurons to fire at high frequencies, which is characteristic of seizures.[9] This action prevents the propagation of seizure activity in the brain.
References
- 1. Therapeutic drug monitoring of phenytoin in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin - An anti-seizure drug: Overview of its chemistry, pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. [PDF] Analysis of phenytoin drug concentration for evaluation of clinical response, uncontrolled seizures and toxicity. | Semantic Scholar [semanticscholar.org]
- 8. Dosage of phenytoin in neurocritical patients using Bayesian algorithms: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safety, Handling, and Application of Phenytoin-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and application of the isotopically labeled compound, Phenytoin-15N2,13C. Given the absence of a specific Safety Data Sheet (SDS) for this labeled variant, this document compiles and adapts information from the well-established safety profile of the parent compound, Phenytoin. This guide is intended for laboratory personnel and researchers who are familiar with handling chemical and pharmaceutical compounds.
Compound Information and Safety Data
This compound is a stable isotope-labeled version of Phenytoin, an anticonvulsant drug. The isotopic labeling—incorporating two Nitrogen-15 and one Carbon-13 atoms—renders the molecule easily distinguishable by mass spectrometry, making it a valuable tool in pharmacokinetic and metabolic studies. While stable isotopes are not radioactive and generally do not alter the chemical properties of a molecule, the toxicological and hazardous properties of the parent compound should be the primary consideration for safe handling.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of Phenytoin. These are expected to be nearly identical for this compound.
| Property | Value |
| Molecular Formula | C₁₄¹³CH₁₂¹⁵N₂O₂ |
| Appearance | White, odorless crystalline powder |
| Melting Point | 293-295 °C |
| Solubility | Practically insoluble in water; soluble in acetone, ethanol, and alkali hydroxides |
| Stability | Stable under normal temperatures and pressures |
Hazard Identification and Toxicological Data
Phenytoin is classified as a hazardous substance. The primary health risks are associated with its pharmacological effects and potential for carcinogenicity and reproductive harm.
| Hazard Category | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Carcinogenicity | Suspected of causing cancer. |
| Reproductive Toxicity | May damage the unborn child. |
| Specific Target Organ Toxicity (Single Exposure) | May cause drowsiness or dizziness. |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs through prolonged or repeated exposure. |
Toxicological Summary:
-
Acute Effects: Ingestion can lead to nausea, vomiting, headache, dizziness, drowsiness, tremors, and confusion.
-
Chronic Effects: Long-term exposure may lead to liver and kidney damage, and potential nervous system effects. Phenytoin is listed as a probable human carcinogen.
-
Developmental Effects: Phenytoin is a known teratogen in humans.
Handling and Personal Protective Equipment (PPE)
Due to the hazardous nature of Phenytoin, strict adherence to safety protocols is mandatory when handling this compound.
Engineering Controls and PPE
| Control/PPE | Specification |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | If dust is generated, use a NIOSH-approved respirator with a particulate filter. |
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
Experimental Protocols and Workflows
This compound is primarily used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The following is a representative protocol for the preparation of standards and samples for such an analysis.
Preparation of Stock and Standard Solutions
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., methanol) to create a stock solution of a known concentration (e.g., 1 mg/mL).
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Working Standard Preparation:
-
Perform serial dilutions of the stock solution with the appropriate solvent to create a series of working standards at the desired concentrations for the calibration curve.
-
Sample Preparation for LC-MS/MS Analysis
The following is a general procedure for extracting Phenytoin from a biological matrix (e.g., plasma) using this compound as an internal standard.
-
Sample Aliquoting:
-
Thaw frozen biological samples (e.g., plasma) to room temperature.
-
Vortex the samples to ensure homogeneity.
-
Aliquot a specific volume of the sample (e.g., 100 µL) into a clean microcentrifuge tube.
-
-
Internal Standard Spiking:
-
Add a precise volume of the this compound working solution to each sample, calibrator, and quality control sample.
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., acetonitrile) to each tube.
-
Vortex vigorously to mix and precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at a high speed to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system for quantitative analysis.
-
Experimental Workflow Diagram
Caption: Workflow for the use of this compound in quantitative analysis.
Signaling and Metabolic Pathways
Phenytoin exerts its therapeutic effect by modulating voltage-gated sodium channels in neurons. Understanding its metabolic pathway is crucial for interpreting data from studies using this compound.
Mechanism of Action: Sodium Channel Inhibition
Methodological & Application
Application Note: Quantitative Analysis of Phenytoin in Biological Matrices using Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Phenytoin in biological samples, such as plasma, using gas chromatography-mass spectrometry (GC-MS). The method incorporates a stable isotopically labeled internal standard, Phenytoin-15N2,13C, for accurate and precise quantification. The protocol outlines procedures for sample preparation via solid-phase extraction (SPE) or liquid-liquid extraction (LLE), derivatization using trimethylsulfonium hydroxide (TMSH), and the optimized GC-MS parameters for selected ion monitoring (SIM). This robust and reproducible method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in drug development.
Introduction
Phenytoin is a widely used anticonvulsant drug for the treatment of epilepsy. Due to its narrow therapeutic index, monitoring its concentration in biological fluids is crucial to ensure efficacy and avoid toxicity. Gas chromatography-mass spectrometry offers high sensitivity and specificity for the quantification of drugs like phenytoin in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it corrects for variations in sample preparation and instrument response. This protocol details a validated GC-MS method for the reliable determination of phenytoin concentrations.
Experimental Protocols
Materials and Reagents
-
Phenytoin and this compound standards
-
Trimethylsulfonium hydroxide (TMSH) in methanol
-
Methanol, Acetonitrile, Acetone (HPLC grade)
-
Citric acid, Sodium hydroxide, Hydrochloric acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., nonpolar C8-SCX)[1][2]
-
Organic solvents for Liquid-Liquid Extraction (e.g., dibutyl phthalate, 1-octanol, methyl formate)
-
Deionized water
-
Nitrogen gas
Sample Preparation
Two primary methods for sample extraction are presented below. The choice of method may depend on the sample matrix, available resources, and desired sample cleanup.
1. Solid-Phase Extraction (SPE) [1][2]
This method is recommended for cleaner extracts and is suitable for various biological matrices.
-
Column Conditioning: Condition the C8-SCX SPE cartridge by passing 1 mL of acetonitrile followed by 1 mL of citric buffer (pH 5.0).
-
Sample Loading: To 0.5 mL of the biological sample (e.g., plasma), add the internal standard (this compound) solution. Apply the mixture to the conditioned SPE column.
-
Washing: Wash the column with 1 mL of citric buffer, followed by 1 mL of 0.01 M acetic acid.
-
Drying: Dry the column under vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with 2 x 1 mL of acetone.
-
Evaporation: Transfer the eluate to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 50°C.
2. Liquid-Liquid Extraction (LLE)
This is a classical extraction technique that can be effective for simpler sample matrices.
-
Sample Preparation: To 1 mL of the biological sample, add the internal standard solution.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., a mixture of isopropanol and dichloromethane).
-
Vortex and Centrifuge: Vortex the mixture for 2 minutes and then centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
Derivatization
Derivatization is essential to improve the volatility and chromatographic properties of Phenytoin for GC-MS analysis.
-
Reconstitution: To the dried extract from either SPE or LLE, add 50 µL of trimethylsulfonium hydroxide (TMSH) solution.[1][2]
-
Vortex: Vortex the vial for 10 seconds to ensure complete dissolution and reaction. The sample is now ready for GC-MS analysis.
GC-MS Analysis
The following parameters are recommended for the analysis of the derivatized samples.
Table 1: GC-MS Instrument Parameters
| Parameter | Value |
| Gas Chromatograph | |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 minute |
| Ramp 1 | 20°C/min to 280°C, hold for 5 minutes |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: Selected Ion Monitoring (SIM) Parameters
| Analyte | Derivatized Form | m/z for Quantification (Quant Ion) | m/z for Confirmation (Qualifier Ions) |
| Phenytoin | Methylated Phenytoin | 280 | 203, 194 |
| This compound (IS) | Methylated this compound | 283 | 206, 197 |
Note: The fragmentation of the TMSH-derivatized phenytoin results in a methylated product, not a trimethylsilyl (TMS) derivative. The ion at m/z 280 represents the molecular ion of the dimethylated phenytoin.[3] The mass shift of +3 for the internal standard is due to the presence of two 15N and one 13C atoms.
Data Presentation
The following tables summarize the expected quantitative performance of this method based on published data.[2][4]
Table 3: Method Validation Parameters
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | ~15 ng/mL |
| Limit of Quantification (LOQ) | ~50 ng/mL |
| Recovery from SPE | ≥94% |
| Inter-day Precision (RSD) | < 15% |
| Intra-day Precision (RSD) | < 10% |
Table 4: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Example) |
| 50 | 0.125 |
| 100 | 0.250 |
| 250 | 0.625 |
| 500 | 1.250 |
| 1000 | 2.500 |
| 1200 | 3.000 |
Visualization
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for GC-MS analysis of Phenytoin.
References
- 1. Phenytoin, 2TMS derivative [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A quantitative phenytoin GC-MS method and its validation for samples from human ex situ brain microdialysis, blood and saliva using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation for Phenytoin-15N2,13C Analysis
Introduction
Phenytoin is a primary anticonvulsant medication used for a variety of seizures. Due to its narrow therapeutic index and high inter-individual pharmacokinetic variability, Therapeutic Drug Monitoring (TDM) is essential to ensure efficacy while avoiding toxicity. Quantitative analysis, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is the gold standard for TDM. The use of a stable isotope-labeled (SIL) internal standard, such as Phenytoin-15N2,13C, is critical for accurate and precise quantification. This internal standard mimics the analyte's chemical and physical properties, effectively compensating for variations during sample preparation and ionization, thereby minimizing matrix effects and improving method robustness.
This document provides detailed protocols for three common sample preparation techniques for the analysis of phenytoin from biological matrices: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Overview of Sample Preparation Techniques
The goal of sample preparation is to isolate phenytoin from complex biological matrices (e.g., plasma, serum, blood) and remove interfering substances like proteins, phospholipids, and salts that can compromise the analytical results.
-
Protein Precipitation (PPT): This is the simplest and fastest technique. It involves adding a water-miscible organic solvent (e.g., acetonitrile, methanol) to the sample, which denatures and precipitates the proteins. After centrifugation, the clear supernatant containing the analyte is collected for analysis.[1] While rapid, it may result in a less clean extract compared to other methods.[1]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases (typically an aqueous sample and an organic solvent).[2] It provides a cleaner sample than PPT by removing more matrix components. The choice of solvent is crucial for achieving high recovery.[2]
-
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that can produce the cleanest extracts and allows for analyte concentration. The process involves passing the liquid sample through a solid sorbent that retains the analyte. Interfering compounds are washed away, and the purified analyte is then eluted with a different solvent.[3][4]
Quantitative Data Summary
The following table summarizes the performance characteristics of various sample preparation methods for phenytoin analysis as reported in the literature.
| Technique | Matrix | Recovery (%) | LOQ (ng/mL) | Linearity Range (ng/mL) | Precision (RSD%) | Source (Citation) |
| LLE | Human Plasma | 87.52% | 60 | 60 - 12000 | <15% | |
| LLE | Human Plasma | 78.33% | 101.2 | 101.2 - 5060 | Not Specified | [5] |
| LLE + Ultrafiltration | Human Plasma | Not Specified | 5 | 5 - 500 | <15% | [6] |
| SPE | Human Plasma | 82.15% - 101.06% | 3540 | Not Specified | ≤7.94% | [3] |
| SPE | Rabbit Plasma | ~100% | 150 | 150 - 39000 | Not Specified | [7] |
| SPE | Urine | 95.4% | Not Specified | 1570 - 25200 | <4% | [4] |
| MISPE | Human Plasma | Not Specified | 2500 | 2500 - 40000 | <15% | [8][9] |
| PPT | Human Plasma | Not Specified | 2000 | 2000 - 80000 | Not Specified | [10] |
| PPT | Blood, Saliva, Dialysate | 89.5% - 97.1% | 10 | 10 - 2000 | <10% | [11] |
MISPE: Molecularly Imprinted Solid-Phase Extraction
Experimental Protocols & Workflows
Protocol 1: Protein Precipitation (PPT)
This protocol is a rapid and simple method suitable for high-throughput analysis. It is based on the principle of precipitating plasma proteins with an organic solvent.[10]
Materials and Reagents:
-
Biological sample (e.g., human plasma, serum)
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile (ACN) or methanol
-
Vortex mixer
-
Centrifuge capable of >10,000 x g
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., mobile phase)
Procedure:
-
Pipette 100 µL of the plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound IS working solution.
-
Add 300 µL of ice-cold acetonitrile to the sample.[10]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.[1]
-
Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. actapharmsci.com [actapharmsci.com]
- 4. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Determination of free levels of phenytoin in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Phenytoin-15N2,13C as an Internal Standard for Bioequivalence Studies
Introduction
Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating precise and accurate quantification in biological matrices for pharmacokinetic and bioequivalence studies.[1][2] Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for variability during sample preparation and analysis.[3][4][5] This application note describes a robust and validated LC-MS/MS method for the quantification of phenytoin in human plasma using Phenytoin-15N2,13C as an internal standard, suitable for bioequivalence studies.
Principle
The method utilizes a stable isotope-labeled internal standard, this compound, which co-elutes with the analyte (phenytoin) and has identical chemical and physical properties. This ensures that any variations during sample extraction, chromatography, and ionization affect both the analyte and the internal standard equally, leading to a highly accurate and precise measurement of the analyte concentration. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard.
Experimental Protocols
1. Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) technique is employed to isolate phenytoin and the internal standard from human plasma.[6]
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (this compound).
-
Vortex for 10 seconds to mix.
-
Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer.
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[6]
-
Scan Type: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.3[6]
-
This compound: m/z 256.1 → 185.3 (Predicted)
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 60 - 12000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | ≥ 0.9963[6] | - |
| Lower Limit of Quantification (LLOQ) | 60 ng/mL | Signal-to-noise ratio ≥ 10, Accuracy within ±20%, Precision ≤ 20% |
| Accuracy (at LLOQ) | Within ± 20%[6] | ± 20% |
| Accuracy (other concentrations) | Within ± 15%[6] | ± 15% |
| Precision (Intra- and Inter-day) | < 15% | ≤ 15% |
| Recovery (Analyte) | 87.52% | Consistent and reproducible |
| Recovery (Internal Standard) | 86.42% | Consistent and reproducible |
Table 2: Stability Studies
| Stability Condition | Duration | Result | Acceptance Criteria |
| Bench-top (Room Temperature) | 8 hours | Stable | ± 15% deviation |
| Autosampler | 24 hours | Stable | ± 15% deviation |
| Freeze-Thaw Cycles | 3 cycles | Stable | ± 15% deviation |
| Long-term (-80°C) | 30 days | Stable | ± 15% deviation |
Mandatory Visualization
Caption: Workflow for a typical bioequivalence study of phenytoin.
Caption: Detailed workflow for plasma sample preparation.
The described LC-MS/MS method using this compound as an internal standard is highly suitable for the quantitative determination of phenytoin in human plasma for bioequivalence studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, meeting the stringent requirements of regulatory guidelines for bioanalytical method validation.[6]
References
- 1. Bioavailability of phenytoin: clinical pharmacokinetic and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacokinetic profile of phenytoin in dried blood spot with high-performance liquid chromatography—photodiode array [frontiersin.org]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard (2021) | Ajay I. Patel | 14 Citations [scispace.com]
Application Note: In vivo Metabolic Profiling of Phenytoin Using Stable Isotope Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction Phenytoin is a first-generation anticonvulsant drug widely used for treating various types of seizures.[1] Its metabolism is complex, primarily occurring in the liver via the cytochrome P450 (CYP) enzyme system, and is known for its saturable, non-linear elimination kinetics.[2] The use of a stable isotope-labeled version, Phenytoin-15n2,13c, provides a powerful tool for in vivo metabolic studies.[3] This labeling allows for the precise differentiation of the administered drug and its metabolites from any endogenous compounds, enabling highly accurate pharmacokinetic (PK) and biotransformation analysis.[4] These studies are crucial for understanding drug clearance, metabolite formation, and potential drug-drug interactions.
Metabolic Pathway of Phenytoin
Phenytoin is predominantly metabolized to its inactive metabolite, 5-(4′-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[5][6] This reaction is mainly catalyzed by CYP2C9 and to a lesser extent by CYP2C19.[7][8] The formation of p-HPPH is believed to proceed through a reactive arene oxide intermediate, which can also be converted to a dihydrodiol metabolite by epoxide hydrolase (EPHX1).[5][6] The primary metabolite, p-HPPH, is subsequently conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs), such as UGT1A1 and UGT1A9, to form a water-soluble glucuronide which is then excreted in the urine.[5][7] Up to 90% of a phenytoin dose is metabolized to p-HPPH and then excreted as its glucuronide conjugate.[5]
Caption: Metabolic pathway of Phenytoin.
Experimental Protocols
Protocol 1: In vivo Study in a Rat Model
This protocol outlines the oral administration of this compound to Sprague-Dawley rats for pharmacokinetic analysis.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% Hydroxypropyl methylcellulose (HPMC) in water)
-
Male Sprague-Dawley rats (290-330 g)[9]
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA anticoagulant)[9]
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate rats for at least 3 days prior to the study with free access to food and water.
-
Dosing Solution Preparation: Prepare a suspension of this compound in the vehicle solution at a concentration suitable for the target dose (e.g., 10 mg/kg).
-
Dosing: Administer a single oral dose of the this compound suspension to each rat via oral gavage. A typical dose might be 100 mg/kg (free acid equivalent).[9]
-
Blood Sampling: Collect blood samples (~0.2 mL) via jugular vein cannulae at specified time points: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.[9]
-
Plasma Preparation: Immediately after collection, place blood samples on ice. Centrifuge the blood at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the resulting plasma supernatant to labeled cryovials and store at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol describes a protein precipitation method for extracting Phenytoin and its metabolites from plasma.
Materials:
-
Rat plasma samples
-
Acetonitrile (ACN) containing an internal standard (e.g., Phenytoin-d10)
-
Microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Protein Precipitation: To 50 µL of each plasma sample in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
This protocol provides a general method for the quantification of this compound and its primary metabolite, p-HPPH.
Instrumentation & Conditions:
-
HPLC System: Agilent 1100 series or equivalent.[10]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.7 µm) or equivalent.[9]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
Gradient Elution:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 5.0 | 95 |
| 7.0 | 95 |
| 7.1 | 20 |
| 9.0 | 20 |
Mass Spectrometry Detection (MRM): Multiple Reaction Monitoring (MRM) transitions should be optimized for this compound, its unlabeled counterpart, its metabolites, and the internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Phenytoin | 253.1 | 182.1 |
| This compound | 256.1 | 184.1 |
| p-HPPH | 269.1 | 182.1 |
| p-HPPH (from labeled) | 272.1 | 184.1 |
| Phenytoin-d10 (IS) | 263.1 | 192.1 |
| Note: Exact m/z values must be optimized based on the specific labeled positions and instrument. |
Data Presentation and Analysis
The use of stable isotope-labeled Phenytoin allows for the creation of calibration curves and quality controls independent of the unlabeled drug that may be co-administered or present endogenously. The data generated is used to calculate key pharmacokinetic parameters.
References
- 1. Phenytoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. derangedphysiology.com [derangedphysiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Studies with stable isotopes I: Changes in phenytoin pharmacokinetics and biotransformation during monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: phenytoin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. touroscholar.touro.edu [touroscholar.touro.edu]
Application Notes and Protocols for Phenytoin-15n2,13c in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the utilization of Phenytoin-15n2,13c, a stable isotope-labeled (SIL) analog of Phenytoin, in various cell-based assays. The inclusion of heavy isotopes (¹⁵N and ¹³C) allows for precise quantification and differentiation from endogenous or unlabeled Phenytoin using mass spectrometry. This enables a range of applications, from target engagement studies to metabolic profiling and neuroprotection assays.
Introduction
Phenytoin is a widely used anticonvulsant drug that primarily acts by modulating voltage-gated sodium channels.[1][2][3] Its therapeutic and adverse effects are concentration-dependent, making precise quantification in biological systems crucial. This compound serves as an ideal internal standard for mass spectrometry-based quantification of unlabeled Phenytoin and as a tool to trace the parent compound and its metabolites in complex cellular environments without the complications of radioactivity.
Quantitative Data Summary
The following table summarizes key quantitative parameters of Phenytoin's activity in various neuronal cell-based assays. These values can serve as a reference for designing experiments and interpreting results when using this compound.
| Parameter | Cell Type | Assay Description | Value (µM) | Reference |
| IC₅₀ | Rat Hippocampal CA1 Pyramidal Neurons | Inhibition of transient sodium current (INaT) | 72.6 ± 22.5 | [1] |
| IC₅₀ | Cultured Embryonic Cortical Neurons | Inhibition of inward Na⁺ current | 16.8 | [2] |
| IC₅₀ | hNav1.7-HEK-293 Cells | Suppression of ATX-induced membrane depolarization | 18.7 | [4] |
| Apparent EC₅₀ | Rat Sensorimotor Cortex Layer 5 Pyramidal Neurons | Reduction of persistent Na⁺ current (INaP) | 78 | [5] |
| Apparent IC₅₀ | Neocortical Neurons | Reduction of persistent Na⁺ current (INaP) | 18 - 28 | [6] |
Experimental Protocols
Protocol for Assessing Target Engagement with Voltage-Gated Sodium Channels
This protocol describes a method to assess the engagement of this compound with voltage-gated sodium channels in a neuronal cell line (e.g., SH-SY5Y, differentiated PC-12, or primary cortical neurons) using a fluorescence-based membrane potential assay.
Workflow Diagram:
Caption: Workflow for a fluorescence-based membrane potential assay to assess this compound target engagement.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
96-well black, clear-bottom microplates
-
This compound stock solution (in DMSO)
-
Membrane potential-sensitive dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Sodium channel activator (e.g., Veratridine)
-
Assay buffer (e.g., HBSS)
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well black, clear-bottom microplate at a density optimized for the specific cell line. Allow cells to adhere and grow for 24-48 hours.
-
Cell Differentiation (if applicable): If using a cell line that requires differentiation to express mature neuronal phenotypes (e.g., SH-SY5Y with retinoic acid), follow the appropriate differentiation protocol.
-
Dye Loading: Prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the wells and add the dye solution. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in the assay buffer. After the dye loading incubation, carefully remove the dye solution and add the different concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells. Incubate for 15-30 minutes at room temperature.
-
Channel Activation and Signal Reading: Prepare the sodium channel activator solution in the assay buffer. Place the microplate in the fluorescence plate reader. Program the instrument to add the activator solution to all wells and immediately begin kinetic fluorescence readings.
-
Data Analysis: The change in fluorescence intensity corresponds to the change in membrane potential. Calculate the percentage of inhibition of the activator-induced depolarization for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol for Cellular Uptake and Metabolite Profiling using LC-MS/MS
This protocol outlines a method to quantify the intracellular concentration of this compound and its metabolites in a cell line capable of drug metabolism, such as HepG2 cells or primary hepatocytes.
Workflow Diagram:
Caption: Workflow for cellular uptake and metabolite profiling of this compound using LC-MS/MS.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary hepatocytes
-
Cell culture plates (e.g., 6-well plates)
-
This compound stock solution (in DMSO)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Acetonitrile (ACN) with an appropriate internal standard (e.g., Phenytoin-d10, if quantifying unlabeled phenytoin simultaneously)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates and culture until they reach approximately 80-90% confluency. Treat the cells with a known concentration of this compound (e.g., 10 µM) for different time points (e.g., 0, 1, 4, 12, 24 hours).
-
Cell Harvesting and Lysis:
-
At each time point, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of cell lysis buffer to each well and scrape the cells.
-
Collect the cell lysate into a microcentrifuge tube.
-
-
Protein Precipitation:
-
Add three volumes of ice-cold acetonitrile (containing the internal standard if necessary) to the cell lysate.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Incubate on ice for 20 minutes.
-
-
Sample Clarification: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
LC-MS/MS Analysis:
-
Carefully transfer the supernatant to a new tube or an autosampler vial.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
-
Develop a chromatographic method to separate this compound from its potential metabolites (e.g., hydroxylated forms).
-
Use Multiple Reaction Monitoring (MRM) mode for detection and quantification. The specific mass transitions for this compound and its expected metabolites will need to be determined.
-
-
Data Analysis: Quantify the concentration of this compound and its metabolites by comparing their peak areas to a standard curve prepared in a similar matrix. Normalize the concentrations to the protein content of the cell lysate.
Protocol for Assessing Neuroprotective Effects
This protocol provides a framework for evaluating the neuroprotective effects of this compound against a neurotoxic insult (e.g., glutamate excitotoxicity or oxidative stress) in a neuronal cell culture model.
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of neurotoxicity and the proposed neuroprotective mechanism of Phenytoin.
Materials:
-
Primary neuronal culture or a suitable neuronal cell line
-
Culture plates (e.g., 96-well)
-
This compound stock solution (in DMSO)
-
Neurotoxic agent (e.g., L-glutamic acid, hydrogen peroxide)
-
Cell viability assay reagent (e.g., alamarBlue®, MTT, or a cytotoxicity assay kit like LDH)
-
Plate reader (absorbance or fluorescence)
Procedure:
-
Cell Culture: Plate neuronal cells in a 96-well plate and allow them to establish a healthy culture.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-24 hours). Include vehicle-treated control wells.
-
Induction of Neurotoxicity: After the pre-treatment period, add the neurotoxic agent to the wells (except for the untreated control wells) at a pre-determined toxic concentration.
-
Incubation: Co-incubate the cells with this compound and the neurotoxic agent for a duration sufficient to induce significant cell death in the neurotoxin-only treated wells (typically 18-24 hours).
-
Assessment of Cell Viability:
-
At the end of the incubation, remove the treatment media.
-
Perform a cell viability assay according to the manufacturer's protocol. For example, add the alamarBlue® reagent and incubate for 1-4 hours.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. A significant increase in cell viability in the this compound pre-treated groups compared to the neurotoxin-only group indicates a neuroprotective effect.
Concluding Remarks
The use of this compound in cell-based assays provides a powerful tool for researchers in neuroscience and drug development. The protocols outlined above offer a starting point for investigating the compound's target engagement, cellular pharmacology, and neuroprotective potential. The stable isotope label ensures accurate quantification and tracing, facilitating a deeper understanding of Phenytoin's mechanisms of action at the cellular level. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.
References
- 1. Effect of phenytoin on sodium conductances in rat hippocampal CA1 pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenytoin attenuates the hyper-exciting neurotransmission in cultured embryonic cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Reduction of cortical pyramidal neuron excitability by the action of phenytoin on persistent Na+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenytoin Inhibits the Persistent Sodium Current in Neocortical Neurons by Modifying Its Inactivation Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Resolution Mass Spectrometry Analysis of Phenytoin-15N2,13C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenytoin is a widely used anticonvulsant drug with a narrow therapeutic index, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional selectivity and sensitivity for the quantification of phenytoin and its metabolites. The use of a stable isotope-labeled internal standard, such as Phenytoin-15N2,13C, is the gold standard for accurate quantification as it effectively compensates for variations in sample preparation and matrix effects.[1]
This document provides detailed application notes and protocols for the analysis of this compound using LC-HRMS. This compound is a labeled form of Phenytoin containing two 15N atoms and one 13C atom, making it an ideal internal standard for quantitative studies.[2]
Chemical Information:
| Compound | Molecular Formula | Average Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) |
| Phenytoin | C₁₅H₁₂N₂O₂ | 252.27 | 252.089877630 |
| This compound | C₁₄¹³CH₁₂¹⁵N₂O₂ | 255.25 | 255.09325 |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the analysis of phenytoin using LC-HRMS with a stable isotope-labeled internal standard. The data presented here is representative of what can be achieved with the described methods.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Phenytoin | 5 - 5000 | Linear (1/x weighting) | > 0.995 |
Table 2: Accuracy and Precision (Inter- and Intra-day)
| Quality Control Sample | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LQC (Low) | 15 | 98.5 | 4.2 | 99.1 | 5.5 |
| MQC (Medium) | 250 | 101.2 | 3.1 | 100.5 | 4.3 |
| HQC (High) | 4000 | 99.8 | 2.5 | 101.0 | 3.8 |
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Phenytoin | 92.5 | 95.8 |
| This compound | 93.1 | 96.2 |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of phenytoin from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-HRMS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
High-Resolution Mass Spectrometry
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap-based)
MS Parameters:
-
Ionization Mode: Heated Electrospray Ionization (HESI), Positive
-
Capillary Voltage: 3.5 kV
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Vaporizer Temperature: 350°C
-
Scan Type: Full Scan MS
-
Mass Range: m/z 100-1000
-
Resolution: 70,000 FWHM (at m/z 200)
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
Accurate Mass Monitoring:
-
Phenytoin ([M+H]⁺): m/z 253.0971
-
This compound ([M+H]⁺): m/z 256.1005
Visualizations
Phenytoin Metabolic Pathway
Phenytoin is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C9 and to a lesser extent CYP2C19, to its major inactive metabolite, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[3] This metabolite is then conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) and excreted in the urine.
Caption: Major metabolic pathway of Phenytoin.
Experimental Workflow for LC-HRMS Analysis of Phenytoin
The following diagram illustrates the key steps in the quantitative analysis of phenytoin from biological samples using LC-HRMS.
References
- 1. Phenytoin [webbook.nist.gov]
- 2. GSRS [precision.fda.gov]
- 3. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming matrix effects with Phenytoin-15n2,13c in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Phenytoin-¹⁵N₂,¹³C as an internal standard to overcome matrix effects in LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis of phenytoin?
A1: Matrix effects are the alteration of ionization efficiency for phenytoin caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, brain tissue).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3] The primary cause is competition between the analyte (phenytoin) and matrix components for ionization in the mass spectrometer's source.[2]
Q2: Why is a stable isotope-labeled internal standard like Phenytoin-¹⁵N₂,¹³C recommended?
A2: A stable isotope-labeled internal standard (SIL-IS) is considered the "gold standard" for mitigating matrix effects. Phenytoin-¹⁵N₂,¹³C is an ideal internal standard because it is chemically identical to phenytoin but has a different mass. This chemical similarity ensures that it co-elutes with the analyte and experiences the same degree of ion suppression or enhancement.[2][3] By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved despite variations in matrix effects between samples.[2]
Q3: What are the key advantages of using Phenytoin-¹⁵N₂,¹³C over other internal standards?
A3: The key advantages include:
-
Co-elution: It chromatographically behaves almost identically to phenytoin, ensuring that both are subjected to the same matrix effects at the same time.
-
Similar Ionization Efficiency: It has the same ionization properties as phenytoin, leading to a more consistent response ratio.
-
High Accuracy and Precision: Its use significantly improves the accuracy and precision of the bioanalytical method.[4]
Q4: Can I use a different internal standard, like a structurally similar analog?
A4: While structurally similar analogs can be used, they are not as effective as a SIL-IS. This is because their chromatographic behavior and ionization efficiency may differ from phenytoin, leading to incomplete compensation for matrix effects.
Q5: What are the typical validation parameters for a bioanalytical method for phenytoin according to regulatory guidelines?
A5: According to guidelines from the FDA and EMA, a bioanalytical method for phenytoin should be validated for specificity, sensitivity, accuracy, precision, linearity, and stability.[4] The accuracy and precision should generally be within ±15% (±20% at the lower limit of quantification).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Variability in Results | Inconsistent matrix effects between samples. Poor recovery of analyte or internal standard. | Ensure the use of a stable isotope-labeled internal standard like Phenytoin-¹⁵N₂,¹³C. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering matrix components.[2] |
| Poor Peak Shape (Tailing or Fronting) | Column overload or contamination. Inappropriate mobile phase pH. | Dilute the sample. Use a guard column and/or a more robust sample clean-up procedure. Adjust the mobile phase pH to ensure phenytoin (pKa ~8.3) is in a consistent ionization state. |
| Low Signal Intensity / Ion Suppression | Co-elution of matrix components. Inefficient ionization source settings. | Improve chromatographic separation to resolve phenytoin from interfering peaks. Optimize ion source parameters (e.g., temperature, gas flows). Consider switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) if suppression persists. |
| Internal Standard and Analyte Peaks Not Co-eluting | Isotope effect (more common with deuterium-labeled standards). Inappropriate chromatographic conditions. | While less common with ¹³C and ¹⁵N labeling, slight separation can occur. Adjust the mobile phase composition or gradient to ensure complete co-elution. A slight retention time difference might be acceptable if the matrix effect is consistent across the peak width. |
| High Background Noise | Contamination in the LC-MS system. Impure solvents or reagents. | Flush the LC system and clean the mass spectrometer's ion source. Use high-purity (LC-MS grade) solvents and reagents. |
Experimental Protocols
Sample Preparation (Protein Precipitation)
This is a common and relatively simple method for plasma samples.
-
Aliquoting: To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 5 µL of Phenytoin-¹⁵N₂,¹³C internal standard working solution.
-
Precipitation: Add 200 µL of chilled acetonitrile. Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Injection: Inject a portion of the supernatant (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical starting parameters that should be optimized for your specific instrument and application.
| Parameter | Value |
| LC Column | C18 (e.g., 150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile/methanol (2:1, v/v) |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Phenytoin) | m/z 253.1 → 182.3 |
| MRM Transition (Phenytoin-¹⁵N₂,¹³C) | m/z 256.1 → 185.3 (Example, confirm mass of specific IS) |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of phenytoin quantification by compensating for matrix effects. The following table provides representative data on the recovery and matrix effects for phenytoin in rat plasma and brain tissue using a deuterated internal standard, which demonstrates the principles applicable to Phenytoin-¹⁵N₂,¹³C.
| Matrix | Analyte Concentration (ng/mL) | % Recovery | Matrix Effect (%) |
| Plasma | 15.6 | 100.9 ± 0.5 | -2.1 ± 1.5 |
| 62.5 | 99.0 ± 0.7 | -2.0 ± 1.3 | |
| Brain | 46.9 | 98.7 ± 1.2 | -1.8 ± 0.9 |
| 187.5 | 97.5 ± 1.8 | -2.3 ± 1.4 | |
| Data adapted from a study using d10-phenytoin, demonstrating the effectiveness of a SIL-IS in minimizing matrix effects (values close to 0% indicate minimal effect). |
Visualizations
Caption: Experimental workflow for phenytoin analysis.
Caption: Overcoming matrix effects with a SIL-IS.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Development and Validation of Stability Indicating UPLC Assay method and Bioanalytical method by UPLC-MS/MS for Phenytoin & Development and Characterization of Phenytoin Nanoemulsion. | International Journal of Pharmaceutical and Biological Science Archive [ijpba.in]
- 4. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and minimizing impurities in Phenytoin-15n2,13c standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phenytoin-¹⁵N₂,¹³C standards. Our goal is to help you identify and minimize impurities, ensuring the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common chemical impurities found in Phenytoin-¹⁵N₂,¹³C standards?
A1: Common chemical impurities in phenytoin standards can originate from the synthesis process or degradation. Process-related impurities often include unreacted starting materials or byproducts. Key impurities to be aware of are:
-
Benzophenone: A common starting material in phenytoin synthesis.[1]
-
Benzil: An intermediate in the synthesis of phenytoin from benzoin.[1][2]
-
Unlabeled Phenytoin: The presence of the unlabeled analogue is a critical chemical and isotopic impurity.[3]
-
Related Compounds: Other structurally similar compounds that may form due to side reactions during synthesis.
Degradation of phenytoin can occur under acidic or alkaline conditions, leading to the formation of various degradation products. Proper storage is crucial to minimize the formation of these impurities.
Q2: What are the typical acceptance criteria for the chemical and isotopic purity of a high-quality Phenytoin-¹⁵N₂,¹³C standard?
A2: While there are no universal regulatory standards for research-grade materials, high-quality Phenytoin-¹⁵N₂,¹³C standards should meet stringent purity criteria to be effective as internal standards in quantitative mass spectrometry.[4][5] A Certificate of Analysis (CoA) from the manufacturer should provide detailed information on both chemical and isotopic purity.[6]
| Purity Type | Typical Acceptance Criteria | Notes |
| Chemical Purity | ≥98% | Determined by methods like HPLC-UV or LC-MS. This ensures that the signal is predominantly from the target analyte. |
| Isotopic Purity | ≥99 atom % ¹³C and ¹⁵N | This indicates the percentage of the labeled atoms that are the desired heavy isotopes. High isotopic purity minimizes interference from partially labeled species.[7] |
| Unlabeled Species | <0.5% | The presence of unlabeled phenytoin can interfere with the quantification of the native analyte, especially at low concentrations.[3] |
Q3: How can I verify the isotopic enrichment of my Phenytoin-¹⁵N₂,¹³C standard?
A3: The isotopic enrichment of your standard can be verified using high-resolution mass spectrometry (HRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
High-Resolution Mass Spectrometry (HRMS): This technique can distinguish between the labeled and unlabeled phenytoin based on their precise mass-to-charge ratios. By comparing the peak intensities of the isotopic cluster, the level of enrichment can be calculated.
-
NMR Spectroscopy: ¹³C and ¹⁵N NMR can directly detect the labeled atoms, and the signal intensity is proportional to their abundance. This method can also confirm the position of the labels within the molecule.[8][9]
Q4: What are the best practices for storing and handling Phenytoin-¹⁵N₂,¹³C standards to prevent degradation?
A4: To ensure the long-term stability of your Phenytoin-¹⁵N₂,¹³C standard, it is crucial to store it under appropriate conditions. Improper storage can lead to chemical degradation, compromising the integrity of your experiments.
-
Storage Temperature: Store the standard at the temperature recommended by the manufacturer, typically in a freezer (-20°C or -80°C) for long-term storage.[10]
-
Light Protection: Protect the standard from light to prevent photodegradation. Use amber vials or store it in a dark container.
-
Inert Atmosphere: For solids, storing under an inert gas like argon or nitrogen can prevent oxidation.
-
Solution Stability: If the standard is in solution, be aware of its stability in the chosen solvent. Prepare fresh working solutions and avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guides
Troubleshooting Guide 1: Unexpected Peaks in Chromatogram
This guide will help you identify the source of unexpected peaks when analyzing your Phenytoin-¹⁵N₂,¹³C standard.
Problem: You observe unexpected peaks in your HPLC-UV or LC-MS chromatogram.
Caption: Troubleshooting workflow for unexpected chromatographic peaks.
Troubleshooting Guide 2: Suspected Low Isotopic Enrichment
This guide provides steps to investigate if you suspect the isotopic enrichment of your standard is lower than specified.
Problem: Quantitative analysis results are inconsistent, or the mass spectrum shows a higher than expected M+0 peak for the labeled standard.
Caption: Troubleshooting workflow for suspected low isotopic enrichment.
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Analysis of Phenytoin and Common Impurities
This protocol provides a starting point for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Phenytoin-¹⁵N₂,¹³C and its common impurities.
1. Sample Preparation:
-
Prepare a stock solution of the Phenytoin-¹⁵N₂,¹³C standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution with the mobile phase to the desired concentration range for analysis.
2. LC-MS/MS Parameters:
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Phenytoin-¹⁵N₂,¹³C: Monitor appropriate precursor > product ion transition |
| Unlabeled Phenytoin: 253.1 > 182.1 | |
| Benzophenone: 183.1 > 105.1 | |
| Benzil: 211.1 > 105.1 |
3. Data Analysis:
-
Integrate the peak areas for the labeled phenytoin and any identified impurities.
-
Calculate the percentage of each impurity relative to the main peak area of the Phenytoin-¹⁵N₂,¹³C.
Caption: Experimental workflow for HPLC-MS/MS analysis of phenytoin impurities.
Protocol 2: Identification of Unknown Impurities using High-Resolution Mass Spectrometry (HRMS)
This protocol outlines a general workflow for the identification of unknown impurities in your Phenytoin-¹⁵N₂,¹³C standard.
1. HRMS Data Acquisition:
-
Analyze the standard using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Acquire data in both full scan mode to detect all ions and in data-dependent MS/MS mode to obtain fragmentation data for the detected ions.
2. Data Analysis:
-
Process the full scan data to generate an extracted ion chromatogram for the labeled phenytoin and any other detected peaks.
-
For each unknown peak, determine its accurate mass and propose possible elemental compositions.
-
Analyze the MS/MS fragmentation pattern to elucidate the structure of the unknown impurity. Compare the fragmentation pattern to that of phenytoin to identify potential structural similarities.
Caption: Workflow for the identification of unknown impurities by HRMS.
References
- 1. akjournals.com [akjournals.com]
- 2. scispace.com [scispace.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 7. Benzaldehyde-a-13C 13C 99atom , 99 CP 10383-90-1 [sigmaaldrich.com]
- 8. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isotopic analysis by nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 10. moravek.com [moravek.com]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for preparing stock solutions of Phenytoin-15n2,13c
This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the preparation of stock solutions of Phenytoin-15n2,13c, a stable isotope-labeled internal standard crucial for quantitative analysis in research and drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on the solubility of the parent compound, phenytoin, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] For lower concentrations, ethanol can also be used.[1] Phenytoin is practically insoluble in water.[2][3]
Q2: What is a typical concentration for a stock solution of this compound?
A2: A common stock solution concentration for analytical standards is 1 mg/mL. However, the optimal concentration will depend on the specific requirements of your analytical method and the working concentrations needed for your experiments.
Q3: How should I accurately weigh this compound, which is often supplied in small quantities?
A3: Use a calibrated analytical balance with a readability of at least 0.01 mg. To minimize static effects, an anti-static gun is recommended. Weigh the compound directly into a tared amber glass vial to prevent photodegradation and minimize transfer loss.
Q4: What are the recommended storage conditions for a this compound stock solution?
A4: Store the stock solution at -20°C in a tightly sealed, amber glass vial to protect it from light and prevent solvent evaporation. When not in use, minimize the time the solution spends at room temperature.
Q5: What is the expected stability of the this compound stock solution?
A5: When stored properly at -20°C, the stock solution in DMSO is expected to be stable for several months. However, it is good practice to prepare fresh stock solutions regularly and to perform periodic checks for degradation or changes in concentration.
Troubleshooting Guide
Q1: I'm having trouble dissolving the this compound powder in the solvent.
A1:
-
Ensure you are using an appropriate solvent: DMSO is recommended for the highest solubility.[1]
-
Use gentle warming and agitation: After adding the solvent, cap the vial tightly and vortex it. If the powder does not fully dissolve, you can warm the solution briefly to 30-40°C in a water bath and continue vortexing.
-
Sonication: If clumps persist, sonicate the vial for 5-10 minutes in a bath sonicator.
Q2: My this compound stock solution appears cloudy or has precipitated after storage.
A2:
-
Incomplete initial dissolution: The compound may not have been fully dissolved initially. Try the warming and sonication steps described above.
-
Storage temperature fluctuations: Repeated freeze-thaw cycles can cause precipitation. Aliquot the stock solution into smaller, single-use vials to avoid repeated warming of the entire stock.
-
Solvent evaporation: Ensure the vial cap is tightly sealed to prevent solvent evaporation, which would increase the concentration and potentially lead to precipitation.
Q3: I am seeing inconsistent results in my analytical runs when using the this compound internal standard.
A3:
-
Check for complete dissolution: Ensure no visible precipitate is present in the stock solution before making dilutions.
-
Verify pipetting accuracy: Use calibrated pipettes for all dilutions to ensure accurate and reproducible concentrations.
-
Assess for degradation: If the stock solution is old, consider preparing a fresh stock to rule out degradation as a source of variability.
-
Consider adsorption: Phenytoin can be adsorbed to certain plastics. Use glass or polypropylene vials and pipette tips to minimize this effect.
Quantitative Data
The following table summarizes the solubility of the parent compound, Phenytoin. This data should be used as a guideline for preparing this compound solutions.
| Solvent | Solubility (at 25°C) | Concentration (mM) |
| DMSO | 50 mg/mL | 198.2 mM |
| Ethanol | 13 mg/mL | 51.53 mM |
| Water | Insoluble | - |
| Acetone | 1 g/30 mL | - |
| Alkali Hydroxides | Soluble | - |
Data is for unlabeled Phenytoin and is sourced from Selleck Chemicals and the NCBI.[1][2]
Experimental Protocols
Protocol for Preparing a 1 mg/mL Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
2 mL amber glass vial with a screw cap
-
Calibrated micropipettes and tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Tare the amber glass vial on the analytical balance.
-
Carefully weigh 1 mg of this compound powder directly into the tared vial. Record the exact weight.
-
Using a calibrated micropipette, add 1 mL of anhydrous DMSO to the vial.
-
Tightly cap the vial and vortex for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no undissolved particles.
-
If necessary, warm the vial to 30-40°C and/or sonicate for 5-10 minutes to aid dissolution.
-
Once fully dissolved, label the vial with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C.
-
Visualizations
Caption: Workflow for preparing this compound stock solution.
References
Impact of different ionization sources on Phenytoin-15n2,13c detection
Welcome to the technical support center for the analysis of Phenytoin and its stable isotope-labeled internal standard, Phenytoin-15N2,13C. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Which ionization source is most suitable for the detection of this compound?
A1: Electrospray Ionization (ESI) is the most commonly reported and generally recommended ionization source for the analysis of Phenytoin and its isotopically labeled standards.[1][2][3] ESI is well-suited for moderately polar compounds like Phenytoin and typically provides high sensitivity.[1] While Atmospheric Pressure Chemical Ionization (APCI) can also be used, especially for less polar compounds, ESI in positive ion mode has been shown to yield greater signal intensity for Phenytoin.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound recommended?
A2: Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative LC-MS/MS analysis.[4][5] Since this compound is chemically identical to Phenytoin, it co-elutes and experiences the same effects of sample preparation, chromatography, and ionization.[4] This allows for accurate correction of matrix effects, variations in ionization efficiency, and sample recovery, leading to improved precision and accuracy in quantification.[4][6]
Q3: What are the expected precursor and product ions for Phenytoin and this compound in positive ESI mode?
A3: In positive ESI mode, Phenytoin typically forms a protonated molecule [M+H]+. For tandem mass spectrometry (MS/MS), this precursor ion is fragmented to produce characteristic product ions. Based on the literature, the mass transitions are:
-
Phenytoin: m/z 253.1 → 182.2[7]
-
Phenytoin-d10 (as a common surrogate): m/z 263.2 → 192.1[1][7] For This compound , with two 15N and one 13C, the mass will increase by 3 Da compared to the unlabeled Phenytoin. Therefore, the expected transition would be approximately m/z 256.1 → 185.2 . The exact masses should be confirmed by direct infusion of the standard.
Q4: How does the pKa of Phenytoin influence its ionization?
A4: Phenytoin is a weak acid with a pKa value around 8.06-8.4.[8][9][10][11][12] This means that in acidic mobile phases (e.g., with 0.1% formic acid), it will be in its unionized form, which is generally favorable for reversed-phase chromatography. The addition of acid to the mobile phase also provides a source of protons, promoting the formation of [M+H]+ ions in positive mode ESI.[1]
Q5: Can I use negative ion mode for Phenytoin analysis?
A5: Yes, negative ion mode ESI can be used for Phenytoin analysis, but it is generally less sensitive than positive ion mode.[1][13] In negative mode, Phenytoin is detected as the deprotonated molecule [M-H]-. Some studies have successfully used negative mode, but positive mode is more commonly reported to give a greater signal intensity.[1]
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal for this compound | 1. Incorrect Mass Spectrometer Settings: Wrong precursor/product ion m/z values, inappropriate source parameters (e.g., temperature, gas flows, voltage). | - Verify the correct m/z values for this compound. - Optimize source parameters by infusing a standard solution. - Ensure the MS method is set to the correct ionization polarity (positive ESI is recommended).[1] |
| 2. Sample Preparation Issues: Poor extraction recovery, degradation of the analyte. | - Evaluate the extraction efficiency using pre- and post-extraction spiked samples. - Ensure sample stability under the storage and processing conditions. | |
| 3. LC Method Problems: Analyte not eluting from the column, poor peak shape. | - Check mobile phase composition and gradient. - Ensure the correct column is being used and is not clogged. - Verify the injection volume and sample concentration. | |
| High Signal Variability / Poor Reproducibility | 1. Matrix Effects: Ion suppression or enhancement from co-eluting matrix components. | - Use a stable isotope-labeled internal standard like this compound to compensate for these effects.[4] - Improve sample cleanup procedures (e.g., solid-phase extraction). - Modify the chromatographic method to separate Phenytoin from interfering matrix components. |
| 2. Inconsistent Sample Preparation: Variability in extraction, evaporation, or reconstitution steps. | - Ensure consistent and precise execution of the sample preparation protocol. - Use automated liquid handlers for improved precision. | |
| 3. LC or MS System Instability: Fluctuations in pump flow, inconsistent spray in the ion source. | - Check for leaks in the LC system. - Clean the ion source.[14] - Monitor system suitability by injecting a standard solution periodically. | |
| In-source Fragmentation | 1. High Source Temperature or Voltages: Excessive energy in the ion source causing the analyte to fragment before entering the mass analyzer. | - Optimize source temperature and voltages (e.g., declustering potential, fragmentor voltage) to minimize fragmentation while maintaining adequate ionization.[15] |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too much analyte. | - Dilute the sample or reduce the injection volume. |
| 2. Secondary Interactions: Interactions between the analyte and the column stationary phase. | - Adjust the mobile phase pH or organic solvent composition. | |
| 3. Column Degradation: Loss of stationary phase or contamination. | - Replace the guard column or analytical column.[16] |
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of Phenytoin using LC-ESI-MS/MS, which would be expected to be similar for this compound.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Ionization Mode | Primarily Positive Ion Mode [M+H]+[1] | Positive or Negative Ion Mode |
| Sensitivity | High, with reported LOQs in the low ng/mL range (e.g., 10 ng/mL)[17] | Generally considered less sensitive than ESI for moderately polar compounds. |
| Linearity | Excellent, with correlation coefficients (r²) > 0.99 over a wide concentration range.[17] | Expected to have good linearity, but may have a narrower dynamic range than ESI. |
| Matrix Effects | More susceptible to matrix effects, particularly ion suppression.[18][19] | Generally less susceptible to matrix effects compared to ESI.[19][20] |
| Applicability | Well-suited for polar to moderately polar, thermally labile compounds.[21] | Suitable for less polar, thermally stable compounds that can be volatilized. |
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline based on common practices for Phenytoin extraction from plasma.
-
Spiking: To 200 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Extraction: Add 1 mL of an organic solvent (e.g., methyl tert-butyl ether or a mixture of acetonitrile and tert-butyl methyl ether[1]).
-
Vortexing: Vortex the mixture for 5-10 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40-50°C.
-
Reconstitution: Reconstitute the dried extract in 100-200 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Method Parameters
These are typical starting parameters for the analysis of Phenytoin. Optimization will be required for your specific instrumentation.
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.[1]
-
Gradient: Start with a low percentage of mobile phase B, ramp up to a high percentage to elute Phenytoin, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 - 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
MRM Transitions:
-
Phenytoin: m/z 253.1 → 182.2
-
This compound: m/z ~256.1 → ~185.2 (to be confirmed)
-
-
Source Parameters:
-
Capillary Voltage: ~3-5 kV
-
Source Temperature: ~150-350°C
-
Desolvation Gas Flow and Temperature: Optimize for your instrument.
-
Visualizations
References
- 1. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. A simple isotope dilution electrospray ionization tandem mass spectrometry method for the determination of free phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. Solubility and ionization characteristics of phenytoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zefsci.com [zefsci.com]
- 15. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Matrix effect in LC-ESI-MS and LC-APCI-MS with off-line and on-line extraction procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. perkinelmer.com.ar [perkinelmer.com.ar]
Technical Support Center: Enhancing Recovery of Phenytoin-15n2,13c
Welcome to the technical support center for optimizing the recovery of Phenytoin-15n2,13c during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges in the bioanalytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is the recovery of the internal standard (IS), this compound, critical in my bioanalytical assay?
A1: A consistent and reproducible recovery of the internal standard is paramount for the accuracy and precision of your quantitative analysis.[1][2][3][4] this compound, as an isotopically labeled internal standard, is chemically identical to the analyte (phenytoin) and is expected to behave similarly during extraction and analysis. Therefore, it is used to compensate for variability in sample preparation and matrix effects.[5][6][7] Inconsistent IS recovery can lead to inaccurate quantification of the target analyte.
Q2: What is an acceptable recovery percentage for this compound?
A2: Regulatory guidelines do not mandate a 100% recovery.[1][3][4] The key is that the recovery should be consistent, precise, and reproducible across all samples, including calibration standards and quality controls.[1][2][3][4] Many validated methods report recoveries greater than 50%.[8] It is more important to have a consistent recovery than a high one, as the IS is designed to normalize for these variations.
Q3: Should the recovery of this compound be identical to that of unlabeled phenytoin?
A3: Ideally, the recovery should be very similar. Since isotopically labeled standards have nearly identical physicochemical properties to their unlabeled counterparts, they are expected to exhibit similar behavior during extraction.[7] However, minor differences in retention time or extraction efficiency can sometimes be observed.[6] The crucial aspect is the consistency of the analyte-to-internal standard response ratio.
Q4: Can the biological matrix affect the recovery of this compound?
A4: Yes, the biological matrix (e.g., plasma, urine, tissue homogenate) can significantly impact recovery.[5] Matrix components such as proteins and lipids can bind to the analyte and internal standard, affecting their extraction efficiency.[9] Furthermore, co-eluting matrix components can cause ion suppression or enhancement in the mass spectrometer, which underscores the importance of a reliable internal standard to correct for these effects.[6]
Troubleshooting Guide: Low Recovery of this compound
This guide will help you diagnose and resolve common issues leading to poor recovery of your internal standard.
| Problem | Potential Cause | Recommended Solution |
| Low and Inconsistent Recovery | Suboptimal Extraction Method: The chosen extraction technique (LLE, SPE, or PPT) may not be suitable for your sample matrix. | Review and optimize your extraction protocol. Consider switching to an alternative method. For example, if protein precipitation yields low recovery due to matrix effects, a more specific solid-phase extraction may be beneficial.[8][10] |
| Incorrect pH: The pH of the sample and extraction solvents is critical for the efficient partitioning of phenytoin, which is a weak acid. | Adjust the pH of your sample and/or extraction solvent. For LLE, acidifying the sample can improve the extraction of phenytoin into an organic solvent. For SPE, pH adjustment is crucial for retention on and elution from the sorbent. | |
| Inappropriate Solvent Choice: The polarity and type of organic solvent used in LLE or for elution in SPE directly impact recovery. | For LLE, test different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether).[11] For SPE, optimize the elution solvent to ensure complete recovery from the cartridge. | |
| Consistently Low but Reproducible Recovery | Partial Extraction: The extraction conditions may not be sufficient to fully recover the analyte and IS from the matrix. | While not ideal, if the recovery is consistent and reproducible, the internal standard should adequately correct for the loss.[2][3] However, to improve the method, you can try increasing the solvent-to-sample ratio or performing multiple extractions.[5] |
| Sudden Drop in Recovery | Reagent Degradation: Solvents and reagents can degrade over time, affecting their extraction efficiency. | Prepare fresh reagents and solutions. Ensure proper storage conditions are maintained. |
| Instrumental Issues: Problems with the autosampler, injector, or chromatography column can lead to apparent low recovery. | Perform system suitability tests to ensure the analytical instrument is functioning correctly. Check for leaks, blockages, and column degradation. | |
| Variable Recovery Across a Batch | Inconsistent Sample Processing: Variations in vortexing time, centrifugation speed, or evaporation can lead to inconsistent recovery. | Standardize all manual steps in the extraction procedure. Ensure all samples are treated identically. Consider using automated liquid handling systems for improved precision. |
| Matrix Effects: Different patient or animal samples can have varying compositions, leading to different matrix effects and, consequently, variable recovery. | The use of an isotopically labeled internal standard like this compound is the best way to compensate for inter-sample matrix variability.[12] Ensure the IS is added early in the sample preparation process. |
Quantitative Data Summary
The following tables summarize recovery data for phenytoin using different extraction methods, which can serve as a benchmark for your experiments with this compound.
Table 1: Liquid-Liquid Extraction (LLE) Recovery of Phenytoin
| Biological Matrix | Extraction Solvent | Recovery (%) | Reference |
| Human Plasma | Combination of acetonitrile and TBME (1:4) | Not specified, but method was successful | [13] |
| Human Plasma | Not specified | 87.52 (Analyte), 86.42 (IS) |
Table 2: Solid-Phase Extraction (SPE) Recovery of Phenytoin
| Biological Matrix | SPE Cartridge | Recovery (%) | Reference |
| Whole Blood & Liver | Bond Elut Certify | >50 | [8] |
| Human Serum | C18 | 97 - 100 | [10] |
| Brain, Blood, Saliva | C8-SCX | ≥94 | [14][15] |
Table 3: Protein Precipitation (PPT) Recovery of Phenytoin
| Biological Matrix | Precipitating Agent | Recovery (%) | Reference |
| Brain, Blood, Saliva | Perchloric Acid | 89.5 - 97.1 | [16] |
Experimental Protocols
Here are detailed methodologies for the three main extraction techniques.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the determination of phenytoin in human plasma using a deuterated internal standard.
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a pre-labeled tube.
-
Add the working solution of this compound.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 2.5 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes at 10°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 500 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol is adapted from a reference method for the analysis of antiepileptic drugs in serum.[10]
-
Sample Pre-treatment:
-
To 200 µL of serum, add the this compound internal standard solution.
-
Add 400 µL of 4% phosphoric acid and vortex.
-
Centrifuge at 14,000 x g for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a 5% methanol in water solution.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Protocol 3: Protein Precipitation (PPT)
This protocol is based on a method for analyzing phenytoin in various biological matrices.[16]
-
Sample Preparation:
-
To 25 µL of the biological sample (e.g., plasma, saliva), add 75 µL of the this compound internal standard working solution (prepared in 1 M perchloric acid).
-
-
Precipitation:
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to an autosampler vial.
-
-
Analysis:
-
Directly inject the supernatant into the LC-MS/MS system.
-
Visualizations
Below are diagrams illustrating the experimental workflows and a troubleshooting decision tree.
Caption: Liquid-Liquid Extraction (LLE) Workflow.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Protein Precipitation (PPT) Workflow.
Caption: Troubleshooting Low IS Recovery.
References
- 1. fda.gov [fda.gov]
- 2. karger.com [karger.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 5. welchlab.com [welchlab.com]
- 6. waters.com [waters.com]
- 7. welchlab.com [welchlab.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Recovery of phenytoin from solutions of caseinate salts and calcium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Development and Validation of an LC-MS/MS Method and Comparison with a GC-MS Method to Measure Phenytoin in Human Brain Dialysate, Blood, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Phenytoin Using a Stable Isotope-Labeled Internal Standard in Accordance with FDA/ICH M10 Guidelines
A Comparative Guide for Researchers and Drug Development Professionals
The validation of bioanalytical methods is a critical prerequisite for the submission of nonclinical and clinical study data to regulatory authorities like the U.S. Food and Drug Administration (FDA).[1][2] The International Council for Harmonisation (ICH) M10 guideline provides a harmonized framework for these validations, ensuring data quality and consistency across different regions.[3] A key element of robust bioanalytical methods, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[4][5]
This guide provides a comparative overview of validating a bioanalytical method for phenytoin in human plasma, contrasting the performance of a stable isotopically labeled (SIL) internal standard, Phenytoin-15N2,13C , with a structural analog alternative. The objective of validating a bioanalytical assay is to demonstrate its suitability for its intended purpose.[6][7] Using a SIL-IS is considered the gold standard as its physicochemical properties are nearly identical to the analyte, ensuring it accurately tracks the analyte through extraction and ionization, thereby correcting for matrix effects and improving data accuracy and precision.[8][9]
Regulatory Framework: Key Validation Parameters under ICH M10
The ICH M10 guideline outlines the essential parameters that must be evaluated to ensure a bioanalytical method is well-characterized and reliable. A full validation is required when establishing a new method for quantifying an analyte in clinical and applicable nonclinical studies.[1] The core validation characteristics include selectivity, calibration curve performance, accuracy, precision, and stability.[10][11]
Caption: Workflow for bioanalytical method validation according to ICH M10 guidelines.
Comparison of Internal Standard Strategies
The primary role of an internal standard is to compensate for analytical variability. A suitable IS is added to all calibration standards, quality control (QC) samples, and study samples during processing.[2] The choice of IS significantly impacts method performance.
-
Method A: this compound (SIL-IS) : This heavy-labeled analog of phenytoin is the ideal IS. It co-elutes with the analyte and experiences identical extraction efficiency and ionization suppression or enhancement, providing the most accurate correction.[9][12]
-
Method B: Structural Analog IS (e.g., Fosphenytoin) : A structural analog is a different molecule with similar chemical properties. While it can correct for some variability, differences in extraction recovery, chromatographic retention, and ionization efficiency compared to the analyte can lead to reduced accuracy and precision.[4]
Caption: The role of an internal standard in correcting for analytical variability.
Experimental Protocols
A validated LC-MS/MS method for the determination of phenytoin in human plasma is outlined below. This protocol serves as the basis for the comparative data presented.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or the structural analog).
-
Vortex mix for 10 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex for 5 minutes, then centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1200 Series or equivalent.
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase: 2mM Ammonium Acetate in water : Methanol (30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Total Run Time: 4.0 minutes.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[13]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Phenytoin: m/z 253.1 → 182.3
-
This compound (IS): m/z 256.1 → 185.3 (Hypothetical, based on structure)
-
Fosphenytoin (Analog IS): m/z 333.1 → 253.1 (Hypothetical, based on structure)
-
Comparative Validation Data
The following tables summarize the expected performance data for the two methods based on ICH M10 acceptance criteria.
Table 1: Accuracy and Precision
Acceptance Criteria: Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (%CV) ≤15% (≤20% at LLOQ).
| QC Level (ng/mL) | Method A (SIL-IS) | Method B (Structural Analog IS) |
| Accuracy (% Bias) | Precision (%CV) | Accuracy (% Bias) | Precision (%CV) | |
| LLOQ (60) | -2.5% | 4.8% | -9.8% | 11.2% |
| Low (180) | 1.8% | 3.1% | 5.5% | 8.5% |
| Medium (6000) | -0.5% | 2.5% | -3.2% | 6.9% |
| High (9000) | 1.1% | 2.8% | 4.1% | 7.3% |
Data demonstrates that the SIL-IS method yields significantly higher precision and accuracy.
Table 2: Matrix Effect and Recovery
Acceptance Criteria: The CV of the matrix factor across different lots of matrix should be ≤15%. Recovery should be consistent.[14]
| Parameter | Method A (SIL-IS) | Method B (Structural Analog IS) |
| Analyte | Internal Standard | Analyte | Internal Standard | |
| Mean Recovery (%) | 87.5% | 87.1% | 87.5% | 75.2% |
| Recovery %CV | 4.1% | 4.3% | 4.1% | 12.8% |
| Mean Matrix Factor | 0.98 | 0.99 | 0.98 | 0.85 |
| Matrix Factor %CV | 3.5% | 14.2% |
The SIL-IS shows nearly identical and consistent recovery to the analyte, with a negligible and consistent matrix effect. The structural analog exhibits different recovery and a more variable matrix effect, reducing data reliability.
Table 3: Stability
Acceptance Criteria: Mean concentrations of stability QCs must be within ±15% of nominal concentrations.
| Stability Condition | Method A (SIL-IS) | Method B (Structural Analog IS) |
| Mean % Change from Nominal | Mean % Change from Nominal | |
| Bench-Top (24h, RT) | -2.8% | -4.5% |
| Freeze-Thaw (3 cycles) | -4.1% | -6.8% |
| Long-Term (90 days, -70°C) | -5.5% | -8.2% |
Both methods demonstrate acceptable stability, but the lower deviation in Method A suggests the SIL-IS provides better correction for any minor degradation over time.
Conclusion
This comparative guide illustrates the validation of a bioanalytical method for phenytoin according to FDA/ICH M10 guidelines. While a method using a structural analog as an internal standard can potentially meet regulatory acceptance criteria, the experimental data clearly favors the use of a stable isotopically labeled internal standard like This compound .
The use of a SIL-IS results in superior accuracy and precision, primarily by providing more effective correction for variability in extraction recovery and matrix effects.[9] For researchers and drug developers, employing a SIL-IS is a more robust and scientifically sound approach that ensures the generation of high-quality, reliable data to support regulatory submissions.[6]
References
- 1. database.ich.org [database.ich.org]
- 2. fda.gov [fda.gov]
- 3. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. celerion.com [celerion.com]
- 8. researchgate.net [researchgate.net]
- 9. crimsonpublishers.com [crimsonpublishers.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fda.gov [fda.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Phenytoin Analysis: Featuring Phenytoin-¹⁵N₂,¹³C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of phenytoin in biological matrices, with a special focus on the use of the stable isotope-labeled internal standard, Phenytoin-¹⁵N₂,¹³C. The performance of methods utilizing this internal standard is contrasted with those employing more traditional deuterated internal standards, supported by experimental data from various studies.
Introduction to Bioanalytical Method Validation for Phenytoin
Phenytoin is an anti-epileptic drug with a narrow therapeutic index, necessitating accurate and reliable quantification in biological samples for therapeutic drug monitoring and pharmacokinetic studies.[1][2] Bioanalytical method validation is crucial to ensure that a particular method for the quantitative measurement of phenytoin in a given biological matrix, such as plasma or brain tissue, is reliable and reproducible. Key validation parameters include selectivity, sensitivity, accuracy, precision, and stability.[3][4][5][6]
The choice of an appropriate internal standard (IS) is a critical factor in the development of robust bioanalytical methods, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. An ideal IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability.[7] Stable isotope-labeled (SIL) internal standards, such as Phenytoin-¹⁵N₂,¹³C and deuterated phenytoin (e.g., Phenytoin-d10), are considered the gold standard.[7]
Comparison of Internal Standards: Phenytoin-¹⁵N₂,¹³C vs. Deuterated Phenytoin
While both ¹⁵N,¹³C-labeled and deuterated internal standards are widely used, there are key differences that can impact assay performance.
| Feature | Phenytoin-¹⁵N₂,¹³C (¹³C and ¹⁵N Labeled) | Deuterated Phenytoin (e.g., Phenytoin-d10) |
| Chemical Identity | Chemically identical to the analyte, ensuring co-elution and similar behavior during sample processing and ionization.[7] | Chemically similar, but the presence of deuterium can sometimes lead to slight chromatographic separation from the analyte (isotopic effect).[8] |
| Stability of Label | The ¹³C and ¹⁵N labels are highly stable and not susceptible to exchange with unlabeled atoms. | Deuterium atoms, particularly those on exchangeable sites (e.g., -OH, -NH), can potentially exchange with hydrogen atoms from the solvent, leading to inaccurate quantification.[8] |
| Matrix Effects | Co-elution with the analyte allows for more effective compensation for matrix-induced ion suppression or enhancement.[9] | If chromatographic separation occurs, the IS may not experience the same degree of matrix effects as the analyte, potentially leading to quantification errors.[8] |
| Availability & Cost | Generally, the synthesis of ¹³C and ¹⁵N labeled standards is more complex and costly. | Deuterated standards are often more readily available and less expensive. |
| Cross-talk | A mass difference of at least 3 amu between the analyte and IS is recommended to prevent isotopic interference ("cross-talk").[7] Phenytoin-¹⁵N₂,¹³C provides a clear mass shift. | Sufficient deuterium labeling (e.g., d5 or more) is necessary to avoid interference from the natural isotopic abundance of the analyte. |
Experimental Protocols
Below are detailed methodologies for a typical LC-MS/MS bioanalytical method validation for phenytoin.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of human plasma in a pre-labeled tube, add 25 µL of the internal standard working solution (Phenytoin-¹⁵N₂,¹³C or Phenytoin-d10).
-
Vortex for 10 seconds to mix.
-
Add 2 mL of the extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).
-
Vortex for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for injection into the LC-MS/MS system.
LC-MS/MS Conditions
-
Chromatographic Column: C18 column (e.g., 150 x 4.6mm, 5µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 2mM Ammonium Acetate in water, pH 6.3) and an organic solvent (e.g., Methanol) in a 30:70 v/v ratio.
-
Flow Rate: 1 mL/min in isocratic mode.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion and Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
Phenytoin: m/z 253.10 → 182.30
-
Phenytoin-d10 (IS): m/z 263.30 → 192.20
-
Phenytoin-¹⁵N₂,¹³C (IS): The specific transition would be determined by direct infusion, but would be expected to have a higher m/z than the unlabeled phenytoin.
-
Data Presentation: Performance Characteristics of a Validated Phenytoin Bioanalytical Method
The following tables summarize typical validation results for a robust LC-MS/MS method for phenytoin quantification in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | Result |
| Calibration Curve Range | 60 - 12000 ng/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 60 ng/mL |
| Accuracy at LLOQ | Within ±20% of nominal concentration |
| Precision at LLOQ | ≤ 20% RSD |
Table 2: Accuracy and Precision
| Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| Low QC | Within ±15% of nominal | Within ±15% of nominal | ≤ 15% |
| Mid QC | Within ±15% of nominal | Within ±15% of nominal | ≤ 15% |
| High QC | Within ±15% of nominal | Within ±15% of nominal | ≤ 15% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Phenytoin | 87.52% | No significant ion suppression or enhancement observed.[10] |
| Internal Standard | 86.42% (for Phenytoin-d10) | Not specified, but expected to be similar to the analyte. |
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes in the cross-validation of a bioanalytical method for phenytoin.
Caption: Bioanalytical method validation workflow.
Caption: Cross-validation experimental design.
Conclusion
The cross-validation of bioanalytical methods is a critical step in ensuring the reliability and comparability of data, especially when methods are transferred between laboratories or updated with new reagents. While deuterated internal standards like Phenytoin-d10 have been successfully used in validated methods for phenytoin quantification, the use of a ¹³C and ¹⁵N-labeled internal standard such as Phenytoin-¹⁵N₂,¹³C offers theoretical advantages in terms of label stability and more effective compensation for matrix effects due to identical chromatographic behavior with the analyte.[7][8] The choice of internal standard should be based on a thorough method validation that demonstrates the required levels of accuracy, precision, and robustness for the intended application. For assays requiring the highest level of precision and accuracy, particularly in complex matrices, Phenytoin-¹⁵N₂,¹³C is a superior choice.
References
- 1. jocpr.com [jocpr.com]
- 2. japsonline.com [japsonline.com]
- 3. A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pmda.go.jp [pmda.go.jp]
- 6. ema.europa.eu [ema.europa.eu]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Phenytoin: Evaluating Phenytoin-15N2,13C as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the therapeutic drug monitoring and pharmacokinetic analysis of Phenytoin, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantification. This guide provides a comparative overview of Phenytoin-15N2,13C and other commonly used internal standards, supported by experimental data and detailed methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ).
Superior Precision with Triple-Labeled Internal Standards
The use of stable isotope-labeled (SIL) internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) analysis is the gold standard for correcting matrix effects and variability during sample processing. While deuterated standards like Phenytoin-d10 are widely used, internal standards with a combination of 13C and 15N labels, such as this compound, offer distinct theoretical advantages that can lead to enhanced analytical performance.
Stable isotopes of carbon (13C) and nitrogen (15N) provide greater isotopic stability compared to deuterium (D).[1] Deuterated standards can sometimes exhibit isotopic exchange or scrambling during sample storage and analysis, potentially compromising the accuracy of quantification.[1] In contrast, 13C and 15N labels are chemically more stable and less prone to exchange, ensuring that the isotopic purity of the internal standard is maintained throughout the analytical workflow.[1] This inherent stability makes triple-labeled standards like this compound a theoretically superior choice for high-precision bioanalytical assays.
Performance Comparison of Internal Standards for Phenytoin Quantification
While specific experimental data for the limit of detection (LOD) and limit of quantification (LOQ) of Phenytoin using this compound as an internal standard is not widely published, a comparison can be drawn based on the performance of commonly used alternatives and the theoretical benefits of a triple-labeled standard.
| Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Considerations |
| This compound | Data not available in cited literature | Data not available in cited literature | Theoretically Superior Stability: 13C and 15N labels are less susceptible to isotopic exchange compared to deuterium, potentially leading to higher accuracy.[1] Co-elution with Analyte: Similar physicochemical properties ensure it closely mimics the analyte's behavior during chromatography and ionization. | Limited commercial availability and potentially higher cost compared to deuterated standards. Lack of extensive published performance data. |
| Phenytoin-d10 | <1 ng/mL[] | 10 ng/mL[] | Widely Available and Validated: Numerous published methods demonstrate its suitability for phenytoin quantification. Good Performance: Provides reliable quantification with low limits of detection in various matrices. | Potential for Isotopic Exchange: Deuterium labels can be susceptible to back-exchange, which may affect accuracy in certain conditions. Chromatographic Shift: In some cases, a slight chromatographic shift compared to the unlabeled analyte has been observed. |
| Structural Analogs (e.g., Mephenytoin) | Method-dependent | Method-dependent | Cost-Effective: Generally less expensive than stable isotope-labeled standards. | Different Physicochemical Properties: May not perfectly mimic the analyte's behavior during extraction, chromatography, and ionization, leading to less effective correction for matrix effects. |
Experimental Protocol: Determination of LOD and LOQ for Phenytoin by LC-MS/MS
This section outlines a general methodology for determining the LOD and LOQ of Phenytoin in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard. This protocol is based on established bioanalytical method validation guidelines.
1. Preparation of Stock and Working Solutions:
-
Prepare a primary stock solution of Phenytoin and the internal standard (e.g., this compound) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the Phenytoin stock solution to create working standard solutions at various concentrations.
-
Prepare a working solution of the internal standard at a constant concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike a blank biological matrix (e.g., drug-free human plasma) with the Phenytoin working standard solutions to create a series of calibration standards covering the expected concentration range.
-
Add the internal standard working solution to all calibration standards to achieve a constant final concentration.
-
Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner as the calibration standards.
3. Sample Preparation (Protein Precipitation):
-
To an aliquot of each calibration standard, QC sample, and blank matrix, add a protein precipitation agent (e.g., acetonitrile) containing the internal standard.
-
Vortex mix the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples onto a suitable LC column (e.g., C18) for chromatographic separation.
-
Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify Phenytoin and the internal standard. Specific precursor-to-product ion transitions for both the analyte and the internal standard should be optimized.
5. Determination of LOD and LOQ:
-
LOD: The limit of detection is typically determined as the lowest concentration of the analyte that produces a signal-to-noise ratio of at least 3:1.
-
LOQ: The limit of quantification is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy (typically within 20% of the nominal concentration). The signal-to-noise ratio for the LOQ is often targeted to be at least 10:1.
Diagram of the Experimental Workflow for LOD and LOQ Determination:
Caption: Workflow for LOD and LOQ determination.
Signaling Pathway of Phenytoin
Phenytoin primarily exerts its anticonvulsant effects by blocking voltage-gated sodium channels in neurons. This action stabilizes neuronal membranes and prevents the repetitive firing of action potentials that underlies seizure activity.
Caption: Phenytoin's mechanism of action.
References
Comparative analysis of different extraction methods for Phenytoin-15n2,13c
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation
This guide provides a comparative analysis of three common extraction methods for Phenytoin-15N2,13C from biological matrices: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). The selection of an appropriate extraction method is critical for accurate and reliable quantification in research and clinical settings. This document outlines the experimental protocols and presents supporting data to aid in the selection of the most suitable technique for your specific analytical needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key performance metrics for each extraction method based on available experimental data for phenytoin. These metrics are crucial for evaluating the efficiency, sensitivity, and cleanliness of each technique.
| Performance Metric | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) | Protein Precipitation (PPT) |
| Recovery Rate | ≥94% (C8-SCX column)[1], 95.4% (C-18 cartridge)[2][3] | ~60% (from HSA solutions with dibutyl phthalate or 1-octanol)[4] | Variable, generally lower than SPE and LLE |
| Matrix Effect | Generally low, provides cleaner extracts[5] | Can be significant depending on the solvent and matrix | High, co-precipitation of matrix components is common |
| Limit of Quantification (LOQ) | 50 ng/mL (GC-MS)[1] | Dependent on the subsequent analytical method | Generally higher than SPE and LLE |
| Selectivity | High, especially with specific sorbents like molecularly imprinted polymers (MIPs)[6] | Moderate, dependent on solvent polarity and pH | Low, non-selective |
| Analysis Time | Can be time-consuming and requires conditioning and elution steps | Moderate, involves mixing and phase separation | Rapid, simple procedure |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for Solid-Phase Extraction, Liquid-Liquid Extraction, and Protein Precipitation.
Caption: A schematic of the Solid-Phase Extraction (SPE) process.
Caption: A typical workflow for Liquid-Liquid Extraction (LLE).
Caption: The straightforward process of Protein Precipitation (PPT).
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are based on established methods for phenytoin and can be adapted for this compound.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on the method described for the extraction of phenytoin from biological matrices using a C18 cartridge.[2][3]
-
Materials:
-
C18 SPE cartridges
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
-
-
Procedure:
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted with buffer) onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of the wash solvent to remove polar interferences.
-
Elution: Elute the analyte with 3 mL of the elution solvent.
-
Dry Down: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the reconstitution solvent for analysis.
-
Liquid-Liquid Extraction (LLE) Protocol
This protocol is adapted from a method comparing different organic solvents for the extraction of phenytoin.[4]
-
Materials:
-
Extraction solvent (e.g., dibutyl phthalate, 1-octanol, or methyl isobutyl ketone)
-
Sample tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Preparation: To 1 mL of the sample (e.g., plasma), add a known amount of internal standard (this compound if the analyte is unlabeled phenytoin, or a different labeled analog if the analyte is this compound).
-
Solvent Addition: Add 3 mL of the extraction solvent to the sample tube.
-
Extraction: Vortex the mixture for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Dry Down: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable volume of the mobile phase for analysis.
-
Protein Precipitation (PPT) Protocol
This is a general protocol for the rapid clean-up of plasma or serum samples.[7][8]
-
Materials:
-
Precipitating agent (e.g., acetonitrile, methanol, or acetone)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Sample Aliquoting: Pipette 200 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Precipitant Addition: Add 600 µL of cold acetonitrile (or other precipitating agent) to the sample. The 1:3 ratio is common.
-
Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte.
-
Analysis: The supernatant can be directly injected into the analytical instrument or subjected to a dry-down and reconstitution step if further concentration is needed.
-
Conclusion
The choice of extraction method for this compound depends on the specific requirements of the assay.
-
Solid-Phase Extraction (SPE) is recommended for applications requiring high recovery, low matrix effects, and high selectivity, making it ideal for bioanalytical studies demanding low limits of quantification.
-
Liquid-Liquid Extraction (LLE) offers a balance between cleanliness and ease of use, providing cleaner extracts than PPT but with potentially lower recovery than SPE.
-
Protein Precipitation (PPT) is the simplest and fastest method, suitable for high-throughput screening or when sample volume is limited, though it may result in significant matrix effects and higher limits of quantification.
For quantitative, high-sensitivity applications such as therapeutic drug monitoring and pharmacokinetic studies, SPE is often the preferred method due to its superior clean-up and recovery. Researchers should validate the chosen method to ensure it meets the specific requirements of their study.
References
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. Development of Extraction and Detection Method for a Chemotherapeutic Drug with Phenytoin in Biological Samples [scirp.org]
- 4. Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. a protein precipitation extraction method: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Phenytoin-15N2,13C: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Phenytoin-15N2,13C, a stable isotope-labeled form of Phenytoin. While the isotopic labeling does not significantly alter the chemical's hazardous properties, it is imperative to handle this compound with the same precautions as its unlabeled counterpart.
Phenytoin is recognized as a substance with significant health risks, including being a suspected carcinogen and having the potential to damage fertility or an unborn child.[1] Therefore, adherence to strict disposal protocols is paramount to protect both laboratory personnel and the environment.
Hazard and Safety Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.
| Hazard Classification | Description | Primary Precautions |
| Carcinogenicity | Suspected of causing cancer.[1] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Reproductive Toxicity | May damage fertility or the unborn child.[1] | Avoid exposure during pregnancy and for those trying to conceive. |
| Acute Toxicity (Oral) | Harmful if swallowed. | Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. |
| Skin & Eye Irritation | May cause skin and eye irritation upon contact.[2] | Wear protective gloves, protective clothing, eye protection, and face protection. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste generated in a laboratory setting. This procedure is designed to comply with general hazardous waste regulations. However, users must consult their institution's specific guidelines and local, regional, and national regulations to ensure full compliance. [3]
1. Waste Segregation and Collection:
- Solid Waste:
- Collect all solid waste contaminated with this compound, including unused product, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated lab supplies (e.g., weigh boats, filter paper).
- Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
- Liquid Waste:
- Collect all liquid waste containing this compound, such as solutions from experiments or contaminated solvents.
- Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Container Labeling:
- Properly label the hazardous waste container with the following information:
- The words "Hazardous Waste."
- The full chemical name: "this compound."
- The specific hazards (e.g., "Carcinogen," "Reproductive Hazard," "Toxic").
- The accumulation start date.
- The name and contact information of the generating laboratory or researcher.
3. Storage of Waste:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.
- The storage area should be away from general laboratory traffic and incompatible materials.
- Ensure the container is kept closed except when adding waste.
4. Spill Management:
- In the event of a spill, prevent the generation of dust by moistening the spilled material with a suitable solvent (e.g., water, if appropriate).[2]
- Carefully sweep or vacuum the material into a suitable container for disposal.[3]
- Clean the spill area thoroughly.
- All materials used for cleanup should be disposed of as hazardous waste.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
- Do not dispose of this compound down the drain or in the regular trash. This substance must be disposed of at an approved waste disposal plant.
Experimental Workflow and Disposal Pathway
The following diagram illustrates the logical flow from experimental use to the final disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound waste.
References
Personal protective equipment for handling Phenytoin-15n2,13c
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of Phenytoin-15n2,13c. Adherence to these guidelines is essential to ensure personal safety and proper management of this chemical compound. Phenytoin is classified as a hazardous substance, a suspected carcinogen, and a potential teratogen; therefore, extreme caution is advised.[1][2][3]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure through inhalation, skin absorption, and ingestion.[4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Impervious Gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and dispose of them after handling the compound. |
| Body Protection | Disposable Gown | A lint-free, low-permeability gown with long sleeves and tight-fitting cuffs is required to minimize skin contact.[5] Gowns should be changed immediately if contaminated.[5] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential to protect eyes from dust particles or splashes.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation of dust.[6][7] |
Safe Handling and Operational Plan
A designated and clearly marked area should be established for the handling of this compound.[1][4] Access to this area should be restricted to authorized personnel.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required personal protective equipment as specified in the table above.
-
Prepare the designated work area by covering surfaces with absorbent, plastic-backed liners.
-
All handling of the solid compound, including weighing, must be conducted in a certified chemical fume hood or a Class I, Type B biological safety hood to minimize inhalation exposure.[1]
-
-
Handling:
-
Post-Handling:
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
Spill Response Protocol:
Caption: Emergency spill response protocol for this compound.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area and secure the entrance.[1]
-
Personal Protection: Don appropriate PPE from a designated spill kit, including a respirator, chemical-resistant gloves, a disposable gown, and eye protection.
-
Containment and Cleanup:
-
Decontamination:
-
Clean the spill area with 60-70% ethanol, followed by soap and water.[1]
-
-
Disposal:
-
Collect all contaminated materials (absorbent pads, PPE, etc.) in a sealed, clearly labeled hazardous waste container.[1]
-
Disposal Plan
This compound and all materials contaminated with it must be disposed of as hazardous waste.[1]
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes excess compound, contaminated PPE, and spill cleanup materials. |
| Liquid Waste | Labeled, sealed hazardous waste container | Includes contaminated solvents and solutions. |
| Sharps | Puncture-resistant sharps container | Needles and syringes must not be clipped or crushed.[8] |
All waste must be handled by trained personnel and disposed of in accordance with federal, state, and local environmental regulations.[1][9] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
References
- 1. nj.gov [nj.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. osha.gov [osha.gov]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.pfizer.com [cdn.pfizer.com]
- 7. in.gov [in.gov]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. osha.gov [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
